
2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine
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Overview
Description
2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine is a useful research compound. Its molecular formula is C18H21ClN2OS and its molecular weight is 348.9 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with alkylation of the phenothiazine core. For example, 2-chlorophenothiazine can be alkylated with 3-dimethylaminopropyl chloride under controlled temperature (40–60°C) and inert atmosphere to minimize side reactions. Solvent choice (e.g., dimethylformamide) and catalyst optimization (e.g., potassium carbonate) are critical for high yields. Post-synthesis purification via column chromatography or recrystallization ensures purity >95% .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular structure. Mass spectrometry (MS) validates molecular weight (≈364.9 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity, while X-ray crystallography (if crystals are obtainable) provides definitive conformation analysis .
Q. How can researchers design initial biological activity screens for antimicrobial or antipsychotic potential?
- Methodological Answer : For antimicrobial screening, use in vitro broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or E. coli). For antipsychotic activity, employ receptor-binding assays targeting dopamine D2 or serotonin 5-HT2A receptors. Dose-response curves (1–100 µM) and positive controls (e.g., chlorpromazine) are essential for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxy or varying the dimethylamino chain length).
- Assay Selection : Test analogs in receptor-binding assays (e.g., radioligand displacement for dopamine/serotonin receptors) and functional assays (e.g., cAMP modulation).
- Data Correlation : Use statistical models (e.g., QSAR) to link structural features to activity. For example, bulkier substituents at position 7 may reduce receptor off-target effects .
Q. What computational strategies can predict reaction pathways or optimize synthetic routes for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Machine learning (ML) algorithms trained on historical reaction data can propose optimal conditions (e.g., solvent, catalyst) for new analogs. Tools like COMSOL Multiphysics enable virtual screening of reaction parameters .
Q. How should researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic performance?
- Methodological Answer : Conduct bioavailability studies using LC-MS/MS to measure plasma concentrations post-administration. If poor absorption is observed, consider prodrug strategies (e.g., esterification of the methoxy group) or salt formation (hydrochloride) to enhance solubility. Parallel in vitro hepatocyte assays assess metabolic stability .
Q. What methodologies are recommended for evaluating neurotoxicity or long-term safety profiles?
- Methodological Answer :
- Neurotoxicity : Use primary neuronal cultures or iPSC-derived neurons exposed to the compound (1–50 µM) for 72 hours, followed by MTT assays and caspase-3 activity measurements.
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
- Chronic Toxicity : Rodent models (6-month dosing) with histopathological analysis of liver, kidney, and brain tissues .
Q. How can bioavailability be enhanced without compromising target receptor affinity?
- Methodological Answer :
- Lipid Formulations : Encapsulate the compound in liposomes to improve blood-brain barrier penetration.
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) at non-critical positions to enhance water solubility.
- Co-administration : Pair with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in CNS tissues. Validate via parallel in silico docking (e.g., AutoDock Vina) to ensure retained receptor binding .
Properties
IUPAC Name |
3-(2-chloro-8-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-4-10-21-15-11-13(19)5-7-17(15)23-18-8-6-14(22-3)12-16(18)21/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFGHPHFFRTZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)OC)SC3=C1C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950198 |
Source
|
Record name | 3-(2-Chloro-8-methoxy-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-11-6 |
Source
|
Record name | 7-Ome-cpz | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloro-8-methoxy-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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